molecular formula C9H17NO2S B6246204 2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one CAS No. 1862405-91-1

2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one

Cat. No.: B6246204
CAS No.: 1862405-91-1
M. Wt: 203.30 g/mol
InChI Key: VAKGVMWKNLWOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one, also known as 2-HMSP, is a small molecule that is widely used in research and has a variety of scientific applications. It has been found to act as an inhibitor of certain biochemical pathways, and it has been studied for its potential therapeutic effects.

Scientific Research Applications

2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one has been studied extensively for its potential therapeutic effects. It has been found to be a potent inhibitor of certain biochemical pathways, including the inhibition of histone deacetylases (HDACs) and the inhibition of the enzyme cyclooxygenase-2 (COX-2). In addition, it has been studied for its ability to modulate the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival. It has also been studied for its potential to act as an anti-inflammatory agent.

Mechanism of Action

2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one has been found to act as an inhibitor of certain biochemical pathways, including the inhibition of HDACs and the inhibition of COX-2. It has also been found to modulate the activity of PI3K, which is involved in the regulation of cell growth and survival. It is believed that this compound acts as an inhibitor by binding to the active sites of these enzymes, thus preventing their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of HDACs, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. In addition, it has been found to modulate the activity of PI3K, which is involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and store. In addition, it is relatively stable and can be stored for long periods of time without degradation. However, it is important to note that this compound is a potent inhibitor of certain biochemical pathways, and it should be used with caution in laboratory experiments.

Future Directions

There are several potential future directions for research with 2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one. These include further studies into its mechanism of action, as well as its potential therapeutic effects. In addition, there is potential for further studies into its ability to modulate the activity of PI3K, as well as its potential to act as an anti-inflammatory agent. Further studies into the biochemical and physiological effects of this compound could also be conducted, as well as studies into its potential to be used as a therapeutic agent. Finally, further research into the synthesis methods of this compound could be conducted in order to optimize the synthesis process and reduce the amount of side products produced.

Synthesis Methods

2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one can be synthesized using a variety of methods, including the reaction of 1-pyrrolidin-4-ylmethylsulfanyl-2-hydroxybutane with a base such as sodium hydroxide, or the reaction of 1-pyrrolidin-4-ylmethylsulfanyl-2-hydroxybutan-1-one with a nucleophile such as 1,3-dibromopropane. The reaction can also be performed in a solvent, such as dimethyl sulfoxide (DMSO). The reaction yields this compound as the main product, with minor amounts of side products.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one involves the reaction of a pyrrolidine derivative with a ketone and a thiol compound.", "Starting Materials": [ "1-pyrrolidinecarboxylic acid", "methyl thiol", "4-chloro-2-oxobutanoyl chloride", "triethylamine", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "1. Conversion of 1-pyrrolidinecarboxylic acid to pyrrolidine: The carboxylic acid is reacted with triethylamine and 4-chloro-2-oxobutanoyl chloride in ethyl acetate to form the corresponding pyrrolidine derivative.", "2. Reaction of pyrrolidine with methyl thiol: The pyrrolidine derivative is reacted with methyl thiol in methanol to form the corresponding thioether.", "3. Oxidation of thioether to sulfone: The thioether is oxidized to the corresponding sulfone using hydrogen peroxide and sodium bicarbonate.", "4. Reaction of sulfone with ketone: The sulfone is reacted with 2-oxo-4-(methylsulfanyl)butan-1-one in ethyl acetate to form the desired product, 2-hydroxy-4-(methylsulfanyl)-1-(pyrrolidin-1-yl)butan-1-one.", "5. Purification: The product is purified using column chromatography and dried using magnesium sulfate." ] }

1862405-91-1

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

2-hydroxy-4-methylsulfanyl-1-pyrrolidin-1-ylbutan-1-one

InChI

InChI=1S/C9H17NO2S/c1-13-7-4-8(11)9(12)10-5-2-3-6-10/h8,11H,2-7H2,1H3

InChI Key

VAKGVMWKNLWOQV-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)N1CCCC1)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.